molecular formula C18H22FN3S B2567132 N-butyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393824-79-8

N-butyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2567132
CAS RN: 393824-79-8
M. Wt: 331.45
InChI Key: PZVCUWJPLIGWMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. It also involves looking at the compound’s reactivity with other substances .

Scientific Research Applications

Synthesis and Structural Characterization

Research has led to the development of various derivatives and analogs of N-butyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, highlighting the synthetic versatility and structural diversity achievable with pyrazole and pyrrolopyrazine scaffolds. For instance, Jasinski, Golen, Samshuddin, Narayana, and Yathirajan synthesized pyrazoline derivatives, providing insights into their crystal structures and intermolecular interactions, essential for understanding the compound's physical and chemical properties (Jasinski et al., 2012). These structural characterizations are crucial for the further development of compounds with specific biological or physical properties.

Potential Biological Activities

The search for new therapeutic agents has led to the exploration of pyrazole and pyrrolopyrazine derivatives for various biological activities. Compounds with a core similar to this compound have been investigated for their potential antibacterial, anticancer, and anti-inflammatory properties. For example, Seo, Lee, Park, Namkung, and Kim expanded the chemical space based on a pyrrolo[1,2-a]pyrazine core, revealing potent anticancer activity in prostate and breast cancer cells, highlighting the therapeutic potential of these compounds (Seo et al., 2019). Similarly, Dömötör, Kiss, Gál, May, Spengler, Nové, Gasparovic, Frank, and Enyedy conducted solution equilibrium, structural, and cytotoxicity studies on complexes of pyrazolyl thiosemicarbazones, demonstrating enhanced cytotoxicity upon complexation with metals, suggesting a pathway for developing novel anticancer agents (Dömötör et al., 2020).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effects in the body. This often involves interacting with specific proteins or other molecules in the body .

Safety and Hazards

This involves looking at the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact .

properties

IUPAC Name

N-butyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3S/c1-2-3-10-20-18(23)22-13-12-21-11-6-9-16(21)17(22)14-7-4-5-8-15(14)19/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVCUWJPLIGWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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